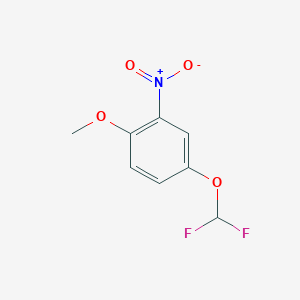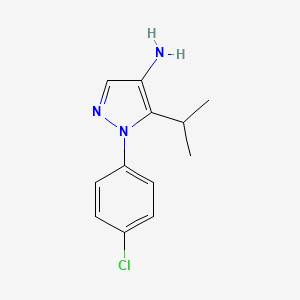
4-氯-3-乙基苯甲醛
描述
4-Chloro-3-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
科学研究应用
4-Chloro-3-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of dyes and fragrances.
作用机制
Target of Action
The primary targets of 4-Chloro-3-ethylbenzaldehyde are likely to be organic compounds with nucleophilic properties . This is because 4-Chloro-3-ethylbenzaldehyde, being an aldehyde, has a carbonyl group that is electrophilic in nature . This allows it to react with nucleophiles, which are species that donate electron pairs .
Mode of Action
4-Chloro-3-ethylbenzaldehyde interacts with its targets through a process known as nucleophilic addition . In this process, the nucleophile attacks the electrophilic carbon atom of the carbonyl group in 4-Chloro-3-ethylbenzaldehyde . This results in the formation of a new bond and the conversion of the carbonyl group into a hydroxyl group .
Biochemical Pathways
The interaction of 4-Chloro-3-ethylbenzaldehyde with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved . For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are part of broader biochemical pathways that involve the transformation of aldehydes and ketones .
Result of Action
The molecular and cellular effects of 4-Chloro-3-ethylbenzaldehyde’s action depend on the specific nucleophile it reacts with. For example, the formation of oximes or hydrazones could potentially inhibit or alter the activity of certain enzymes or other proteins .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-ethylbenzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloro-3-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-3-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chloro-3-ethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-3-ethylbenzoic acid.
Reduction: 4-Chloro-3-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the ethyl group at the third position.
3-Ethylbenzaldehyde: Similar structure but lacks the chlorine atom at the fourth position.
4-Chloro-3-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethyl group at the third position.
Uniqueness
4-Chloro-3-ethylbenzaldehyde is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
属性
IUPAC Name |
4-chloro-3-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHKIAIPIIRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B1425933.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)
![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)

![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)

